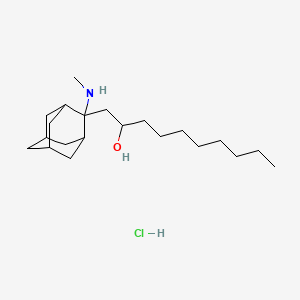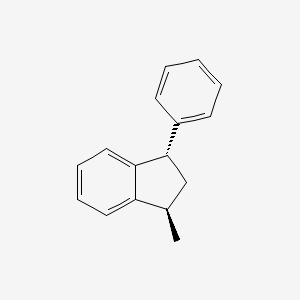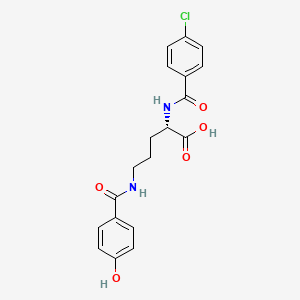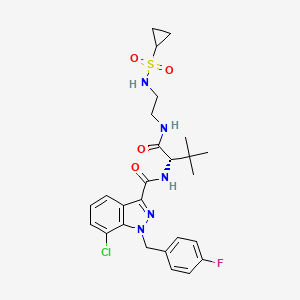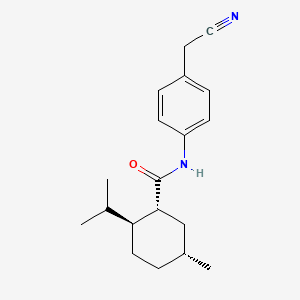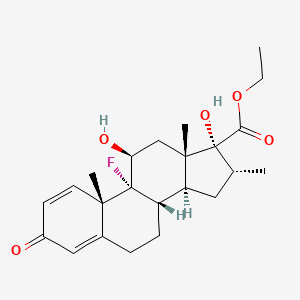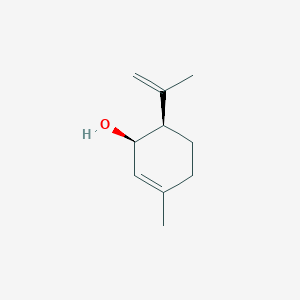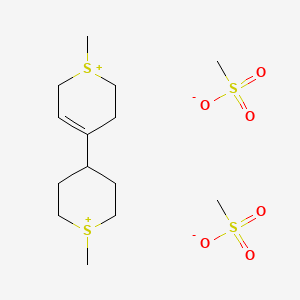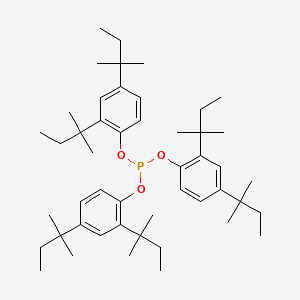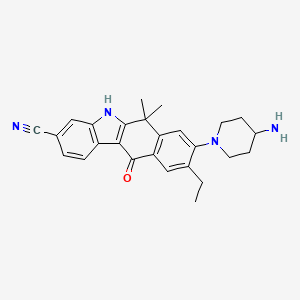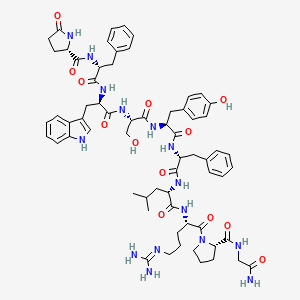
LHRH, phe(2)-trp(3)-phe(6)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luteinizing hormone-releasing hormone (LHRH), phe(2)-trp(3)-phe(6)- is a synthetic analog of the naturally occurring LHRH. This compound is designed to mimic the action of LHRH, a hormone responsible for regulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. The modifications at positions 2, 3, and 6 with phenylalanine and tryptophan residues enhance its stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LHRH, phe(2)-trp(3)-phe(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of LHRH analogs involves large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions
LHRH, phe(2)-trp(3)-phe(6)- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions include modified peptides with altered biological activity or stability, depending on the specific modifications introduced.
Wissenschaftliche Forschungsanwendungen
LHRH, phe(2)-trp(3)-phe(6)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its effects on the endocrine system.
Medicine: Explored as a therapeutic agent for conditions like prostate cancer and endometriosis, where modulation of LH and FSH levels is beneficial.
Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical research.
Wirkmechanismus
LHRH, phe(2)-trp(3)-phe(6)- exerts its effects by binding to LHRH receptors on the surface of pituitary gonadotroph cells. This binding triggers a signaling cascade involving G-proteins and second messengers like cAMP, leading to the release of LH and FSH. These hormones then act on the gonads to regulate the production of sex steroids and gametogenesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Goserelin: Another LHRH analog used in the treatment of hormone-sensitive cancers.
Leuprorelin: Commonly used for similar therapeutic purposes as goserelin.
Triptorelin: Another LHRH analog with applications in reproductive health.
Uniqueness
LHRH, phe(2)-trp(3)-phe(6)- is unique due to its specific modifications at positions 2, 3, and 6, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool in both research and therapeutic applications, offering advantages over other LHRH analogs in terms of potency and duration of action.
Eigenschaften
CAS-Nummer |
63722-14-5 |
|---|---|
Molekularformel |
C65H83N15O13 |
Molekulargewicht |
1282.4 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H83N15O13/c1-37(2)29-47(57(86)73-46(19-11-27-69-65(67)68)64(93)80-28-12-20-53(80)63(92)71-35-54(66)83)74-58(87)49(31-39-15-7-4-8-16-39)76-59(88)50(32-40-21-23-42(82)24-22-40)77-62(91)52(36-81)79-61(90)51(33-41-34-70-44-18-10-9-17-43(41)44)78-60(89)48(30-38-13-5-3-6-14-38)75-56(85)45-25-26-55(84)72-45/h3-10,13-18,21-24,34,37,45-53,70,81-82H,11-12,19-20,25-33,35-36H2,1-2H3,(H2,66,83)(H,71,92)(H,72,84)(H,73,86)(H,74,87)(H,75,85)(H,76,88)(H,77,91)(H,78,89)(H,79,90)(H4,67,68,69)/t45-,46-,47-,48+,49+,50-,51+,52-,53-/m0/s1 |
InChI-Schlüssel |
BDANIJWTTANABE-TZMZFBTBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCC(=O)N7 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCC(=O)N7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


